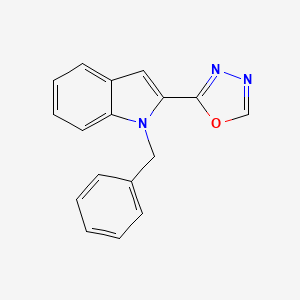
5-Fluoro-2-pyridylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-pyridylzinc bromide is a nucleophilic reagent applicable for substitution and addition reactions. It can also be used in cross-coupling reactions, specifically Negishi couplings .
Molecular Structure Analysis
The molecular formula of this compound is C5H3BrFNZn. The molecular weight is 241.4 g/mol . The InChI string representation of its structure isInChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 . Chemical Reactions Analysis
This compound is a nucleophilic reagent that can be used in substitution and addition reactions. It is also suitable for use in cross-coupling reactions, such as Negishi couplings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass is 238.87243 g/mol, and its monoisotopic mass is also 238.87243 g/mol . The topological polar surface area is 12.4 Ų, and it has a heavy atom count of 9 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Fluorinated Compounds
5-Fluoro-2-pyridylzinc bromide is utilized in the synthesis of various fluorinated compounds, which are crucial in different fields of chemistry and pharmacology. For instance, the compound has been used in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This involves the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction to yield monosubstituted and disubstituted fluoropyridines, which can then be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).
2. Drug Synthesis and Modification
Although the focus is not on drug use and dosage, it's noteworthy that this compound plays a role in the modification and synthesis of pharmaceutical compounds. For example, it's involved in the synthesis of acyclonucleoside derivatives of 5-fluorouracil, aiming for derivatives with fewer side effects and a broader margin of safety (Rosowsky et al., 1981).
3. Fluorescence Studies and Membrane Partitioning
The compound is instrumental in studies related to fluorescence and membrane partitioning. Research has demonstrated that derivatives of this compound, such as 2-(2'-pyridyl)-5-methylindole and 2-[2'-(4',6'-dimethylpyrimidyl)]-indole, exhibit strong fluorescence and sensitivity to hydrogen bonding with protic partners. These properties make them valuable for monitoring local structure and solvation dynamics of biomolecules (Kyrychenko et al., 2010).
4. Radiotracer Synthesis
In nuclear medicine, this compound is used in the synthesis of radiotracers, such as (+/−)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane. These radiotracers are crucial for studying specific receptors or biological pathways in the human body (Horti et al., 1996).
5. Catalysis and Arylation
This compound is also significant in catalysis and arylation processes. It's used in palladium-catalyzed direct arylation of heteroaromatics with functionalized bromopyridines, providing a straightforward approach to heteroarylated pyridines. This process is notable for its tolerance of various substituents and the influence of substituent nature on yields (Bensaid & Doucet, 2012).
6. Organic Synthesis and Chemical Reactions
The compound is fundamental in various organic synthesis and chemical reactions. It's used for the iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone, which involves selective C-S bond cleavage and provides an accessible method to structurally diverse difluoromethylated arenes at low temperatures (Miao et al., 2018).
Wirkmechanismus
While specific details on the mechanism of action of 5-Fluoro-2-pyridylzinc bromide are not available, it is known to be used in the preparation of P, N ligands for asymmetric Ir-catalyzed reactions . It is also mentioned in a review focusing on methods developed for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .
Safety and Hazards
Zukünftige Richtungen
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, which includes 5-Fluoro-2-pyridylzinc bromide, is a topic of ongoing research. This research encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .
Eigenschaften
IUPAC Name |
bromozinc(1+);5-fluoro-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMYAUVTNVFKL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935433-87-7 |
Source


|
| Record name | 935433-87-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)
![7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2650794.png)

![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)